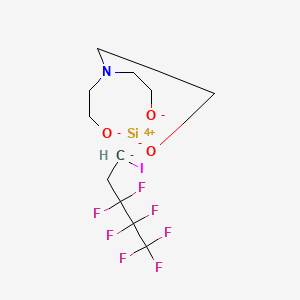
Silicon, (3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)((2,2',2''-nitrilotris(ethanolato))(3-)-N,O,O',O'')-, (TB-5-23)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silicon, (3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, (TB-5-23)- is a complex organosilicon compound. This compound is characterized by the presence of a heptafluoro-iodopentyl group and a nitrilotris(ethanolato) ligand. The unique combination of these groups imparts distinctive chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of Silicon, (3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, (TB-5-23)- involves multiple steps. The synthetic route typically starts with the preparation of the heptafluoro-iodopentyl precursor, followed by its reaction with a silicon-based reagent under controlled conditions. The nitrilotris(ethanolato) ligand is then introduced through a series of substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
Silicon, (3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, (TB-5-23)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can modify the heptafluoro-iodopentyl group, potentially leading to the formation of silicon-hydrogen bonds.
Substitution: The nitrilotris(ethanolato) ligand can be substituted with other ligands, altering the compound’s properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Silicon, (3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, (TB-5-23)- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions between silicon-based compounds and biological molecules.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical imaging agents.
Industry: It is used in the development of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Silicon, (3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, (TB-5-23)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The heptafluoro-iodopentyl group can interact with hydrophobic regions of proteins, while the nitrilotris(ethanolato) ligand can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Silicon, (3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, (TB-5-23)- can be compared with other organosilicon compounds such as:
Silicon tetrafluoride: A simpler compound with different reactivity and applications.
Trimethylsilyl iodide: Another organosilicon compound with distinct chemical properties.
Hexamethyldisiloxane: Known for its use in various industrial applications
Properties
CAS No. |
112341-58-9 |
|---|---|
Molecular Formula |
C11H15F7INO3Si |
Molecular Weight |
497.22 g/mol |
IUPAC Name |
2-[bis(2-oxidoethyl)amino]ethanolate;1,1,1,2,2,3,3-heptafluoro-5-iodopentane;silicon(4+) |
InChI |
InChI=1S/C6H12NO3.C5H3F7I.Si/c8-4-1-7(2-5-9)3-6-10;6-3(7,1-2-13)4(8,9)5(10,11)12;/h1-6H2;2H,1H2;/q-3;-1;+4 |
InChI Key |
QPMZTHYLMCLSNN-UHFFFAOYSA-N |
Canonical SMILES |
C(C[O-])N(CC[O-])CC[O-].C([CH-]I)C(C(C(F)(F)F)(F)F)(F)F.[Si+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




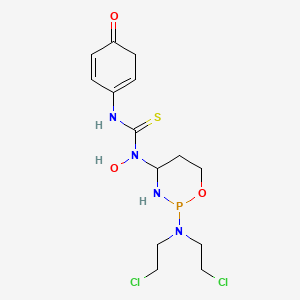
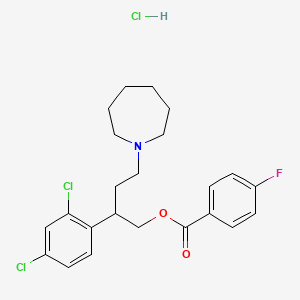
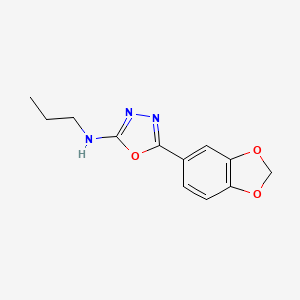
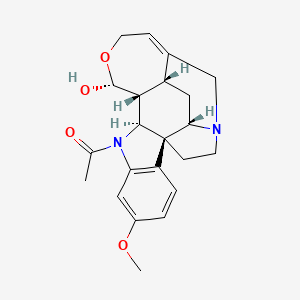
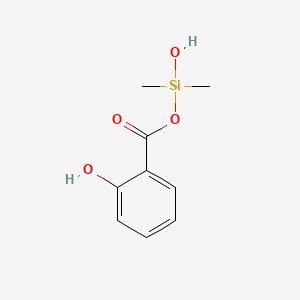
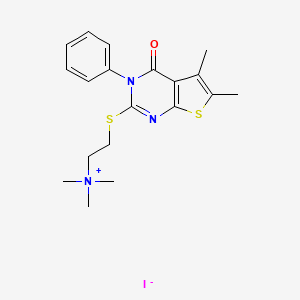
![1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-3H-indolium 2-(lactoyloxy)propionate](/img/structure/B12700893.png)
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate](/img/structure/B12700894.png)


![3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12700922.png)

